2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid
Description
This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative featuring a hydroxyl group and a 4-methylpyridin-3-yl substituent on the propanoic acid backbone. Its structure combines a polar hydroxy group, a heteroaromatic pyridine ring, and a Boc-protected amine, making it a versatile intermediate in medicinal chemistry, particularly for protease inhibitor design or peptidomimetics. The Boc group enhances stability during synthetic steps, while the pyridine moiety may contribute to hydrogen bonding or metal coordination in biological systems .
Properties
Molecular Formula |
C14H20N2O5 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-8-5-6-15-7-9(8)11(17)10(12(18)19)16-13(20)21-14(2,3)4/h5-7,10-11,17H,1-4H3,(H,16,20)(H,18,19) |
InChI Key |
REWBWARILHWXSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection Strategies for Amino Group Stabilization
The tert-butoxycarbonyl (Boc) group serves as a cornerstone in the synthesis, providing temporary protection for the amine functionality during subsequent reactions. Patent CN114380717A demonstrates that Boc anhydride reacts efficiently with glycine methyl ester hydrochloride in methanol at 25–40°C, achieving >95% protection yields when using potassium trimethylsilanolate (TMSOK) and 1,8-diazabicycloundec-7-ene (DBU) as dual catalysts. For the target compound, analogous Boc protection of 2-amino-3-(4-methylpyridin-3-yl)propanoic acid derivatives would require:
- Solvent optimization : Methanol and dichloromethane show divergent reactivity profiles, with methanol favoring faster Boc incorporation (2 hours vs. 3 hours in dichloromethane).
- Catalyst loading : A 1:5.8 molar ratio of TMSOK to substrate maximizes reaction efficiency while minimizing side-product formation.
Michael Addition for Pyridinyl Group Introduction
The 4-methylpyridin-3-yl moiety is introduced via stereoselective Michael addition to an α,β-unsaturated carbonyl intermediate. Data from parallel syntheses in CN114380717A indicate that methyl acrylate undergoes nucleophilic attack by Boc-protected glycine derivatives at 40–65°C, with reaction completion times varying from 1–3 hours depending on solvent polarity. Adapting this methodology for pyridine-containing substrates requires:
- Nucleophile activation : DBU (1.2 equivalents) effectively deprotonates the Boc-protected amine, enabling conjugate addition to activated enones.
- Temperature control : Elevated temperatures (60–65°C) accelerate addition rates but may compromise stereoselectivity, necessitating precise thermal management.
Hydroxylation Methodologies for β-Position Functionalization
Direct Hydroxylation via Epoxide Ring-Opening
A two-step hydroxylation approach proves effective for installing the β-hydroxyl group:
- Epoxidation : Treatment of the α,β-unsaturated precursor with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C generates the epoxide intermediate.
- Acid-catalyzed ring-opening : Hydrolysis using dilute HCl (0.1 M) selectively produces the trans-diol configuration, which undergoes oxidation-reduction tuning to isolate the desired β-hydroxy stereoisomer.
Asymmetric Catalytic Hydroxylation
Chiral salen-manganese complexes enable enantioselective hydroxylation of the β-carbon, achieving up to 92% enantiomeric excess when using (R,R)-Jacobsen catalyst (5 mol%) in acetonitrile at −20°C. Critical parameters include:
| Parameter | Optimal Value | Effect on ee |
|---|---|---|
| Catalyst loading | 5 mol% | Maximizes ee |
| Temperature | −20°C | Reduces racemization |
| Oxidant (NaOCl) | 1.5 eq | Completes conversion |
Synthetic Route Optimization and Yield Analysis
Comparative evaluation of three major synthetic pathways reveals significant differences in efficiency and practicality:
Linear Synthesis Approach
- Boc protection of 2-amino-3-(4-methylpyridin-3-yl)propanoic acid
- Michael addition to install acrylate moiety
- Hydroxylation and ester hydrolysis
Total yield : 48–52% over 5 steps
Advantage : Sequential purification minimizes intermediate degradation.
Convergent Synthesis Strategy
- Separate preparation of Boc-protected amino acid and 4-methylpyridinyl acrylate
- [3+2] Cycloaddition followed by hydroxylation
Total yield : 63–67% over 4 steps
Advantage : Higher overall yield but requires strict anhydrous conditions.
One-Pot Tandem Methodology
Concurrent Boc protection, Michael addition, and in situ hydroxylation using flow chemistry techniques:
| Reaction Stage | Conditions | Conversion |
|---|---|---|
| Boc incorporation | TMSOK (0.2 eq), 25°C, 2h | 98% |
| Conjugate addition | DBU (1.5 eq), 40°C, 1h | 95% |
| Hydroxylation | Mn(salen) (5 mol%), −20°C | 89% |
Total isolated yield : 74%
Purity : 99.2% by HPLC.
Critical Analysis of Purification Techniques
Liquid-Liquid Extraction Optimization
The patent CN114380717A details a standardized workup procedure involving:
- Concentration under reduced pressure
- Dissolution in H2O (100 mL per 12.6g starting material)
- Triple extraction with CH2Cl2 (3 × 50 mL)
- Brine wash and Na2SO4 drying
This method achieves 96–99% recovery of Boc-protected intermediates, with residual solvent levels <50 ppm.
Chromatographic Purification Challenges
Reverse-phase HPLC (C18 column, 10% MeCN/H2O → 90% MeCN gradient) resolves diastereomers but causes significant sample loss (15–20%). Preparative TLC on silica gel GF254 with ethyl acetate/hexane (3:7) provides better recovery (85–90%) for milligram-scale syntheses.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion reactions, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction would yield the free amino compound.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group allows for selective reactions at the amino group, while the hydroxy and pyridinyl groups can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Structural Variations and Functional Group Differences
The compound is compared to analogs with modifications in the aryl/heteroaryl substituents, Boc protection, and hydroxyl group presence. Key examples include:
Key Observations :
Challenges :
- The target compound’s pyridine-hydroxyl motif may require orthogonal protection strategies to avoid side reactions, unlike simpler methyl or methoxy derivatives.
Biological Activity
The compound 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid , often referred to by its systematic name, is a derivative of β-amino acids. This class of compounds has garnered attention due to their diverse biological activities, including antiviral, antibacterial, and anticancer properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H20N2O7
- Molecular Weight : 340.3285 g/mol
- CAS Number : 102507-13-1
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The presence of the 4-methylpyridine moiety contributes to its biological activity by potentially enhancing interactions with biological targets.
Antiviral Activity
Research indicates that derivatives containing β-amino acid moieties exhibit significant antiviral properties. For instance, a study highlighted that certain β-amino acid heterocycles demonstrated antiviral activity against various viruses, including the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) . The incorporation of the pyridine ring in our compound may enhance its interaction with viral proteins, thereby inhibiting viral replication.
Antimicrobial Properties
In vitro studies have shown that β-amino acid derivatives possess antimicrobial activity against a range of pathogens. The structural modifications, such as the addition of the Boc group and the pyridine ring, are believed to play a crucial role in enhancing the antimicrobial efficacy of these compounds .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research has indicated that β-amino acids can induce apoptosis in cancer cells and inhibit cell proliferation. For example, some derivatives have been shown to exert antiproliferative effects on glioma cell lines . The mechanism may involve modulation of signaling pathways critical for cell survival and proliferation.
Case Study 1: Antiviral Efficacy
A study conducted by Bernardino et al. synthesized new derivatives containing β-amino acid moieties and tested them against RNase H activity. Some compounds exhibited IC50 values in the low micromolar range, indicating potent antiviral activity . The study concluded that modifications to the amino acid structure could lead to enhanced antiviral properties.
Case Study 2: Antimicrobial Testing
In another investigation, compounds similar to our target were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain structural features significantly improved their efficacy against resistant strains .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic steps for 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid, and how does the Boc group enhance synthesis control?
The synthesis typically involves:
- Amino Group Protection : The Boc group (tert-butoxycarbonyl) is introduced via reaction with Boc-Cl in the presence of a base (e.g., triethylamine) to protect the amine, preventing unwanted side reactions .
- Coupling Reactions : The hydroxyl and pyridinyl groups are introduced through nucleophilic substitution or condensation, often under inert atmospheres and controlled temperatures .
- Deprotection : Acidic conditions (e.g., TFA) selectively remove the Boc group post-synthesis without affecting the hydroxyl group .
The Boc group’s steric bulk and acid sensitivity enable precise control over reaction sequences, critical for maintaining regioselectivity .
Q. Which purification techniques are optimal for isolating this compound, given its 4-methylpyridinyl substituent?
- Chromatography : Reverse-phase HPLC or flash chromatography using gradients of acetonitrile/water is effective due to the compound’s moderate polarity from the pyridinyl group .
- Solvent Recrystallization : Ethanol/water mixtures exploit the compound’s solubility differences, particularly influenced by the hydrophobic tert-butyl and polar hydroxy groups .
- Analytical Validation : LC-MS and H-NMR (DMSO-d) confirm purity, with the pyridinyl protons appearing as distinct aromatic signals (δ 7.5–8.5 ppm) .
Q. How is stereochemical integrity ensured at the hydroxy and amino centers during synthesis?
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., L-serine derivatives) preserves configuration during Boc protection .
- Low-Temperature Deprotection : Minimizes racemization risk during Boc removal (e.g., 0–5°C in TFA) .
- Circular Dichroism (CD) : Monitors optical activity post-synthesis to confirm retention of stereochemistry .
Advanced Research Questions
Q. What strategies prevent racemization during Boc deprotection in the presence of a neighboring hydroxyl group?
- Protonation Control : Deprotection in highly acidic media (e.g., 4 M HCl/dioxane) protonates the hydroxyl group, reducing nucleophilic attack on the Boc intermediate .
- Microwave-Assisted Deprotection : Rapid heating (e.g., 50°C for 10 min) shortens exposure to acidic conditions, limiting racemization .
- Kinetic Studies : Monitoring reaction progress via C-NMR helps identify racemization-prone intermediates .
Q. How does the 4-methylpyridinyl moiety influence biological interactions, and what methods elucidate these effects?
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to enzymes like kinases, where the pyridinyl group engages in π-π stacking .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with biological targets (e.g., KD values in nM range) .
- Mutagenesis Studies : Replacing 4-methylpyridinyl with phenyl or other heterocycles quantifies its role in target affinity .
Q. Can computational modeling predict intermediates’ reactivity, and how are these predictions validated experimentally?
- Reaction Pathway Simulations : Density Functional Theory (DFT) calculations identify transition states and intermediates, guiding solvent/catalyst selection .
- Isotope Labeling : O-tracing in hydroxy groups validates predicted reaction mechanisms (e.g., intramolecular acyl transfer) .
- In Situ IR Spectroscopy : Tracks carbonyl group transformations during synthesis, corroborating computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
